molecular formula C16H21NO3 B2828569 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide CAS No. 1421516-89-3

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide

Cat. No. B2828569
CAS RN: 1421516-89-3
M. Wt: 275.348
InChI Key: ARBQRXDYTZDMLP-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPP is a synthetic compound that belongs to the class of amides and has a molecular formula of C17H23NO3.

Scientific Research Applications

Cystic Fibrosis Therapy

A study by Yu et al. (2008) focused on the correction of defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The research synthesized and evaluated analogues of N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, demonstrating significant effects on corrector activity. This suggests potential applications in developing therapies for cystic fibrosis, highlighting the importance of structural analogues in medicinal chemistry (Yu et al., 2008).

Organic Synthesis and Lithiation

Research by Smith et al. (2012, 2009) explored the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, leading to high yields of products involving ring substitution. This work demonstrates the compound's utility in organic synthesis, especially in reactions involving lithiation and electrophilic substitution, which are critical for creating complex molecules (Smith et al., 2012); (Smith et al., 2009).

Metabolic Pathway Elucidation

A study by Song et al. (2014) on KRO-105714, a derivative containing a similar methoxyphenyl component, used high-resolution/high-accuracy tandem mass spectroscopy to identify metabolic pathways. This underscores the compound's relevance in pharmacokinetics and drug metabolism studies, aiding in the development of therapeutic agents with anti-atopic dermatitis activity (Song et al., 2014).

Material Science Applications

A study on organogels by Wu et al. (2011) involved perylenetetracarboxylic diimides substituted with methoxy groups, similar in functionality to the query compound. These materials demonstrated potential applications in designing novel organogels with specific optical properties, useful in electronics and photonics (Wu et al., 2011).

Antibacterial and Antifungal Agents

Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showing significant antibacterial and antifungal activities. This research illustrates the potential of methoxy-substituted compounds in developing new antimicrobial agents, relevant to public health and pharmaceutical development (Helal et al., 2013).

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)15(18)17-11-7-8-12-20-14-10-6-5-9-13(14)19-4/h5-6,9-10H,11-12H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBQRXDYTZDMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC#CCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide

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